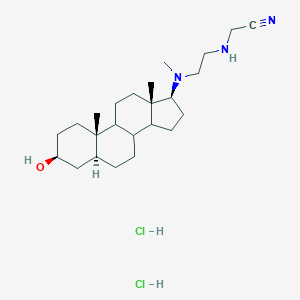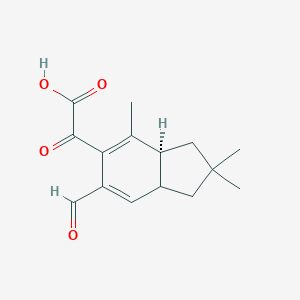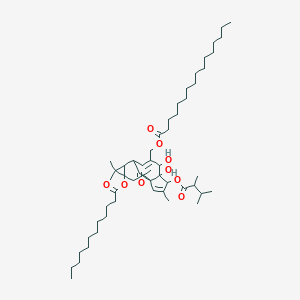
3-beta-Hydroxy-17-beta-(N-methyl-N-(2-cyanomethylaminoethyl)amino)-5-alpha-androstane HCl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-beta-Hydroxy-17-beta-(N-methyl-N-(2-cyanomethylaminoethyl)amino)-5-alpha-androstane HCl is a synthetic androgen receptor modulator (SARM) that has been developed for scientific research purposes. It is also known as ACP-105 and has been shown to have potential applications in the treatment of muscle wasting and osteoporosis.
Mecanismo De Acción
3-beta-Hydroxy-17-beta-(N-methyl-N-(2-cyanomethylaminoethyl)amino)-5-alpha-androstane HCl works by selectively binding to androgen receptors in the body. This leads to an increase in muscle mass and bone density, as well as a decrease in fat mass. It is also thought to have an anti-inflammatory effect, which may be beneficial for the treatment of certain diseases.
Biochemical and Physiological Effects:
Studies have shown that this compound can increase muscle mass and bone density in animal models. It has also been shown to improve muscle strength and endurance. In addition, it has been shown to have a positive effect on bone mineral density and bone strength.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-beta-Hydroxy-17-beta-(N-methyl-N-(2-cyanomethylaminoethyl)amino)-5-alpha-androstane HCl in lab experiments is its selectivity for androgen receptors. This allows researchers to study the effects of androgen receptor activation without the unwanted side effects of other androgenic compounds. However, one limitation is the lack of long-term safety data on this compound.
Direcciones Futuras
There are many potential future directions for research on 3-beta-Hydroxy-17-beta-(N-methyl-N-(2-cyanomethylaminoethyl)amino)-5-alpha-androstane HCl. One area of research could be the development of new SARMs with improved selectivity and efficacy. Another area of research could be the investigation of the potential therapeutic applications of this compound in the treatment of muscle wasting, osteoporosis, and other hormone-related disorders. Finally, more long-term safety studies are needed to fully understand the potential risks and benefits of this compound.
Métodos De Síntesis
The synthesis of 3-beta-Hydroxy-17-beta-(N-methyl-N-(2-cyanomethylaminoethyl)amino)-5-alpha-androstane HCl involves several steps. First, the starting material, 5α-androstane-3β,17β-diol, is converted to the corresponding 3β-acetoxy derivative. This intermediate is then reacted with N-methyl-N-(2-chloroethyl)amine hydrochloride to form the N-methyl-N-(2-acetoxyethyl)amine derivative. The final step involves the reaction of this intermediate with cyanomethyl magnesium bromide to form the desired compound.
Aplicaciones Científicas De Investigación
3-beta-Hydroxy-17-beta-(N-methyl-N-(2-cyanomethylaminoethyl)amino)-5-alpha-androstane HCl has been primarily developed for scientific research purposes. It has been shown to have potential applications in the treatment of muscle wasting and osteoporosis. It has also been studied for its potential use in the treatment of breast cancer, prostate cancer, and other hormone-related disorders.
Propiedades
Número CAS |
126054-51-1 |
|---|---|
Fórmula molecular |
C24H43Cl2N3O |
Peso molecular |
460.5 g/mol |
Nombre IUPAC |
2-[2-[[(3S,5S,10S,13S,17S)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]-methylamino]ethylamino]acetonitrile;dihydrochloride |
InChI |
InChI=1S/C24H41N3O.2ClH/c1-23-10-8-18(28)16-17(23)4-5-19-20-6-7-22(24(20,2)11-9-21(19)23)27(3)15-14-26-13-12-25;;/h17-22,26,28H,4-11,13-16H2,1-3H3;2*1H/t17-,18-,19?,20?,21?,22-,23-,24-;;/m0../s1 |
Clave InChI |
IIVWEXOZQYAHFS-PORQBXOBSA-N |
SMILES isomérico |
C[C@]12CC[C@@H](C[C@@H]1CCC3C2CC[C@]4(C3CC[C@@H]4N(C)CCNCC#N)C)O.Cl.Cl |
SMILES |
CC12CCC(CC1CCC3C2CCC4(C3CCC4N(C)CCNCC#N)C)O.Cl.Cl |
SMILES canónico |
CC12CCC(CC1CCC3C2CCC4(C3CCC4N(C)CCNCC#N)C)O.Cl.Cl |
Sinónimos |
Acetonitrile, ((2-(((3-beta,5-alpha,17-beta)-3-hydroxyandrostan-17-yl) methylamino)ethyl)amino)-, dihydrochloride |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(2-isopropyl-5-methylphenoxy)-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)acetamide](/img/structure/B237870.png)


![4-[7-[5-[1,4-dihydroxy-4-[5-(1-hydroxytridecyl)oxolan-2-yl]butyl]oxolan-2-yl]-2-hydroxyheptyl]-2-methyl-2H-furan-5-one](/img/structure/B237886.png)
![4-fluoro-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)benzamide](/img/structure/B237896.png)
![3-chloro-N-{4-[(diethylamino)methyl]phenyl}-4-methoxybenzamide](/img/structure/B237898.png)
![N-{[4-(1,3-benzothiazol-2-yl)-3-chlorophenyl]carbamothioyl}acetamide](/img/structure/B237906.png)


![N-[4-(4-o-toluoylpiperazino)phenyl]-piperonylamide](/img/structure/B237923.png)
![(10R,11S,14S)-7-Methoxy-10,11,15,15-tetramethyl-2-oxatetracyclo[8.8.0.01,14.03,8]octadeca-3,5,7-trien-4-ol](/img/structure/B237931.png)
![N-[4-(4-acetylpiperazin-1-yl)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B237937.png)
![N-{4-[(2-thienylcarbonyl)amino]phenyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B237939.png)
![N-[3-(pentanoylamino)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B237940.png)